Nitrazepam-D5

Beschreibung

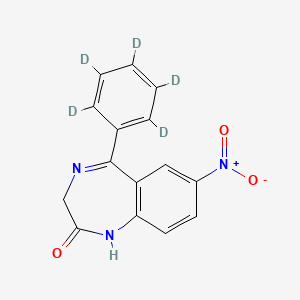

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-nitro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-14-9-16-15(10-4-2-1-3-5-10)12-8-11(18(20)21)6-7-13(12)17-14/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJONHKAYOJNZEC-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016412 | |

| Record name | Nitrazepam-D5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136765-45-2 | |

| Record name | Nitrazepam-D5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136765-45-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Imperative for Stable Isotope-Labeled Standards in Modern Bioanalysis

An In-depth Technical Guide: Synthesis and Characterization of Nitrazepam-D5

In the landscape of pharmaceutical research and development, the demand for analytical precision is absolute. The journey of a drug candidate from discovery to clinical application is paved with data, and the integrity of this data underpins every critical decision. Quantitative bioanalysis, particularly through liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as the cornerstone for determining drug concentrations in complex biological matrices. However, the inherent variability of these matrices, coupled with the intricacies of sample extraction and instrument response, presents significant challenges to achieving accurate and reproducible results.

This is where the role of a stable isotope-labeled (SIL) internal standard becomes indispensable. By introducing a deuterated analogue of the analyte, such as this compound, we employ a tool that is chemically identical to the target compound in its chromatographic behavior and ionization efficiency, yet mass-spectrometrically distinct. This allows it to navigate the entire analytical workflow alongside the analyte, effectively normalizing for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[1][2] The use of SIL internal standards is no longer just a best practice; it is a fundamental requirement for robust, reliable, and regulatory-compliant bioanalytical method development.[3][4]

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, a critical tool for researchers engaged in the pharmacokinetic, metabolic, and forensic analysis of Nitrazepam.[5] Nitrazepam is a benzodiazepine-class hypnotic agent used for the short-term management of insomnia and certain seizure disorders.[6][7][8] Accurate quantification is crucial for understanding its therapeutic window, metabolic fate, and potential for abuse.[9] This document is designed for the research scientist and drug development professional, offering not just protocols, but the underlying scientific rationale that governs them.

Strategic Synthesis of this compound

The core principle behind the synthesis of this compound is the strategic incorporation of five deuterium atoms onto the 5-phenyl ring of the molecule. This position is chosen to minimize the likelihood of isotopic exchange under physiological or analytical conditions, ensuring the stability of the label. The most efficient synthetic strategy involves starting with a deuterated precursor, namely benzene-d6, and building the benzodiazepine structure upon it.

The selected pathway proceeds through three key stages: formation of a deuterated benzophenone intermediate, acylation, and subsequent cyclization to yield the final product. This approach leverages well-established chemical transformations common in benzodiazepine synthesis, ensuring a reliable and scalable process.[10][11][12]

Synthetic Pathway Overview

Caption: Synthetic pathway for this compound from Benzene-d6.

Experimental Protocol: Synthesis

Materials: Benzene-d6, 2-amino-5-nitrobenzoyl chloride, aluminum chloride (anhydrous), chloroacetyl chloride, chloroform (dry), tetrahydrofuran (THF), hexamethylenetetramine, 25% ammonia solution, toluene, silica gel.

Step 1: Synthesis of 2-Amino-5-nitro-(phenyl-d5)-benzophenone

-

To a cooled, stirred suspension of anhydrous aluminum chloride in benzene-d6, slowly add 2-amino-5-nitrobenzoyl chloride.

-

Allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

-

Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the deuterated benzophenone intermediate.

-

Causality: The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group. Using benzene-d6 as both the reactant and solvent ensures high isotopic incorporation in this foundational step.

Step 2: Synthesis of 2-(Chloroacetamido)-5-nitro-(phenyl-d5)-benzophenone [11][12]

-

Dissolve the 2-amino-5-nitro-(phenyl-d5)-benzophenone from Step 1 in dry chloroform.

-

Add chloroacetyl chloride dropwise to the solution while stirring at a controlled temperature (e.g., 35°C).

-

Stir the mixture for 2-3 hours, protecting it from moisture.

-

Evaporate the solvent under reduced pressure to obtain the crude chloroacetamido intermediate.

-

Causality: This standard acylation reaction attaches the necessary two-carbon chain with a leaving group (chloride) to the amino group, preparing the molecule for the final ring-closing step.

Step 3: Cyclization to this compound [11][13]

-

Dissolve the crude intermediate from Step 2 in a mixture of tetrahydrofuran (THF) and 96% ethanol.

-

Add hexamethylenetetramine followed by a 25% aqueous ammonia solution.

-

Reflux the mixture for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the volatiles under reduced pressure.

-

The residue is taken up in toluene and water, and the pH is adjusted. The organic layer is separated, washed, and dried.

-

The crude this compound is purified via column chromatography on silica gel to yield the final product as a light-yellow powder.

-

Causality: Hexamethylenetetramine in the presence of ammonia serves as an efficient reagent for the formation of the seven-membered diazepine ring via intramolecular cyclization, displacing the chloride and forming the imine bond.

Rigorous Characterization and Quality Control

The synthesis of a reference standard is incomplete without its thorough characterization. For this compound, it is critical to confirm its chemical structure, verify the position and extent of deuterium incorporation, and establish its chemical and isotopic purity. This self-validating system ensures that the standard will perform reliably in quantitative assays.

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of this compound.

A. Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the successful incorporation of the five deuterium atoms.

Protocol: LC-MS/MS Analysis

-

Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).

-

Analysis: Perform a full scan to identify the protonated molecular ion [M+H]⁺. Conduct product ion scans (MS/MS) to confirm the fragmentation pattern.

Data Presentation: Expected MS Parameters

| Analyte | Formula | Formula Weight | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Nitrazepam | C₁₅H₁₁N₃O₃ | 281.27[14] | 282.1 | 254.1, 236.1, 208.1 |

| This compound | C₁₅H₆D₅N₃O₃ | 286.3 [15][16] | 287.1 | 259.1, 236.1, 213.1 |

-

Expert Insight: The +5 Da mass shift in the precursor ion (287.1 vs 282.1) is the primary confirmation of successful deuteration. The fragmentation pattern is also informative; fragments retaining the deuterated phenyl ring (e.g., 259.1) will show the +5 Da shift, while fragments that have lost this ring (e.g., 236.1) will have the same mass as the unlabeled compound.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation and pinpoints the location of the deuterium labels.

Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.75 mL of a deuterated solvent, such as DMSO-d6.[17]

-

Instrument: 400 MHz NMR spectrometer or higher.

-

Acquisition: Acquire a standard one-dimensional proton spectrum.

Data Presentation: Comparative ¹H NMR Chemical Shifts (in DMSO-d6)

| Proton Assignment | Nitrazepam (δ, ppm)[17][18] | This compound (Expected δ, ppm) | Rationale for Change |

| Phenyl-H (5H, multiplet) | ~7.45-7.57 | Signal Absent | H atoms replaced by D |

| Benzodiazepine-H | ~8.42-8.45 (1H) | ~8.42-8.45 (Unchanged) | Protons on the core structure |

| Benzodiazepine-H | ~8.03-8.04 (1H) | ~8.03-8.04 (Unchanged) | Protons on the core structure |

| Benzodiazepine-H | ~7.53-7.57 (1H) | ~7.53-7.57 (Unchanged) | Protons on the core structure |

| CH₂ (2H, singlet) | ~4.26 | ~4.26 (Unchanged) | Protons on the core structure |

| NH (1H, broad singlet) | ~11.19 | ~11.19 (Unchanged) | Protons on the core structure |

-

Expert Insight: The most telling feature in the ¹H NMR spectrum of this compound is the complete disappearance of the multiplet signals between 7.45 and 7.57 ppm, which correspond to the five protons of the phenyl ring. The integrity and chemical shifts of the remaining protons on the benzodiazepine ring system confirm that the core structure is intact and unaffected by the deuteration process.

C. Purity and Isotopic Enrichment

Protocol: HPLC-UV Analysis

-

System: HPLC with a UV detector set to the λmax of Nitrazepam (e.g., ~260 nm).

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient mixture of acetonitrile and water/buffer.[19]

-

Quantification: Chemical purity is determined by the area percentage of the main peak relative to all other peaks.

Acceptance Criteria

| Parameter | Method | Specification | Rationale |

| Chemical Purity | HPLC-UV | ≥ 98.0% | Ensures the standard is free from significant organic impurities. |

| Isotopic Purity | LC-MS | ≥ 98% Deuterium Incorporation | Guarantees minimal presence of unlabeled analyte, which could interfere with quantification at the lower limit of quantitation (LLOQ).[20] |

Application: The Role of this compound in Quantitative Bioanalysis

The primary application of this compound is as an internal standard (IS) for the quantification of Nitrazepam in biological samples.[16]

Principle of Stable Isotope Dilution

The underlying principle is that a SIL-IS, when added to a sample at the very beginning of the workflow, behaves identically to the endogenous analyte during every subsequent step (extraction, chromatography, ionization). Any loss of analyte during sample processing will be matched by a proportional loss of the IS. Because the mass spectrometer can distinguish between the two, the ratio of their signals remains constant. This ratio is then used to calculate the concentration of the analyte from a calibration curve prepared in the same manner.

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for generating high-fidelity data in pharmaceutical science. Its rational synthesis, founded on established organic chemistry principles, yields a product whose identity and purity are rigorously confirmed through a suite of orthogonal analytical techniques. As a stable isotope-labeled internal standard, it provides the foundation for robust, accurate, and reproducible bioanalytical methods, mitigating the challenges of matrix effects and procedural variability. The proper synthesis and characterization of standards like this compound are paramount to ensuring data integrity, supporting confident decision-making throughout the drug development lifecycle, from preclinical pharmacokinetic studies to clinical trial monitoring and forensic toxicology.

References

-

Nitrazepam - Wikipedia. Wikipedia. [Link]

-

Human pharmacokinetics of nitrazepam: effect of age and diseases. European Journal of Clinical Pharmacology. [Link]

-

Pharmacodynamics and pharmacokinetics of a single oral dose of nitrazepam in healthy volunteers: an interethnic comparative study between Japanese and European volunteers. European Journal of Clinical Pharmacology. [Link]

-

This compound | CAS 136765-45-2. Veeprho. [Link]

-

The Value of Deuterated Internal Standards. KCAS Bio. [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]

-

nitrazepam | Dosing & Uses. medtigo. [Link]

-

What is the mechanism of Nitrazepam? Patsnap Synapse. [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Taylor & Francis Online. [Link]

-

Identification and Quantification of 22 Benzodiazepines in Postmortem Fluids and Tissues using UPLC/MS/MS. Library Collections. [Link]

-

Nitrazepam | C15H11N3O3 | CID 4506. PubChem - NIH. [Link]

-

Determination of nitrazepam and temazepam in plasma by high-performance liquid chromatography. Therapeutic Drug Monitoring. [Link]

-

Nitrazepam. NIST WebBook - National Institute of Standards and Technology. [Link]

-

Determination of nitrazepam and its main metabolites in urine by thin-layer chromatography and direct densitometry. Semantic Scholar. [Link]

-

Nitrazepam / Official Monographs for Part I. The Japanese Pharmacopoeia. [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015534). Human Metabolome Database. [Link]

-

NITRAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

-

Nitrazepam Synthesis Methods | PDF. Scribd. [Link]

-

Nitrazepam. SWGDRUG.org. [Link]

-

Nitrazepam - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- Method for preparation of nitrazepam.

-

Commercial synthesis of nitrazepam via interaction of 2-chloro-5-nitrobenzophenone with ethylenediamine. ResearchGate. [Link]

- Method of synthesis of drug nitrazepam.

-

Quantitative determination of diazepam, nitrazepam and flunitrazepam in tablets using thin-layer chromatography-densitometry technique. ResearchGate. [Link]

-

Synthesis of Nitrazepam | PDF. Scribd. [Link]

Sources

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. veeprho.com [veeprho.com]

- 6. Nitrazepam - Wikipedia [en.wikipedia.org]

- 7. nitrazepam | Dosing & Uses | medtigo [medtigo.com]

- 8. What is the mechanism of Nitrazepam? [synapse.patsnap.com]

- 9. Human pharmacokinetics of nitrazepam: effect of age and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NITRAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. scribd.com [scribd.com]

- 12. CN1064960C - Method for preparation of nitrazepam - Google Patents [patents.google.com]

- 13. scribd.com [scribd.com]

- 14. Nitrazepam [webbook.nist.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Nitrazepam | C15H11N3O3 | CID 4506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015534) [hmdb.ca]

- 19. Determination of nitrazepam and temazepam in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Nitrazepam

Abstract

The strategic incorporation of deuterium into pharmacologically active molecules represents a sophisticated approach in modern drug development to modulate metabolic pathways and enhance pharmacokinetic profiles. Nitrazepam, a well-established benzodiazepine, serves as a critical case study for understanding the nuanced impact of deuteration. This guide provides a comprehensive examination of the physicochemical properties of deuterated nitrazepam, contrasting them with its non-deuterated (protium) analogue. By delving into the fundamental principles of isotope effects, this document offers researchers, scientists, and drug development professionals the foundational knowledge required to characterize and leverage deuterated compounds. We will explore key parameters including pKa, solubility, and lipophilicity, alongside the critical spectroscopic techniques used for structural confirmation. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a robust framework for laboratory validation.

Introduction: The Rationale for Deuteration in Drug Development

Nitrazepam is a 1,4-benzodiazepine derivative used for its potent hypnotic, sedative, and anticonvulsant properties.[1] Its mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[2] The metabolic fate of nitrazepam is a key determinant of its efficacy and duration of action.

"Deuterium-switching" is the process of replacing one or more hydrogen (¹H or protium) atoms in a drug molecule with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. The fundamental difference lies in their mass; deuterium is approximately twice as heavy as protium. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, with a greater activation energy required for cleavage.[3] This "kinetic isotope effect" can significantly slow down metabolic processes that involve the breaking of a C-H bond, potentially leading to improved pharmacokinetic properties such as a longer half-life, reduced toxic metabolites, and enhanced therapeutic efficacy. Understanding the physicochemical impact of this substitution is the first critical step in the development of such analogues.

Molecular Structure and Isotopic Labeling

The most common deuterated analogue of nitrazepam is Nitrazepam-d5, where the five hydrogen atoms on the pendant phenyl group are replaced with deuterium. This specific substitution is often chosen for creating internal standards for mass spectrometry-based quantification due to the unlikelihood of this position being involved in common metabolic transformations, thus preserving the isotopic label.[4][5]

-

Nitrazepam (Protium form)

-

This compound (Deuterated form)

The addition of five deuterium atoms results in a predictable mass increase of approximately 5 Da, a cornerstone of its analytical utility.

Comparative Physicochemical Properties

While often considered physicochemically similar, the substitution of protium with deuterium imparts subtle but measurable differences in a molecule's properties. The following table summarizes the known properties of nitrazepam and the theoretically predicted or empirically observed effects for its deuterated analogue.

| Property | Nitrazepam (C₁₅H₁₁N₃O₃) | Deuterated Nitrazepam (C₁₅H₆D₅N₃O₃) | Rationale for Difference (Isotope Effect) |

| Appearance | White to yellow crystalline powder | Expected to be identical | Macroscopic appearance is unaffected by isotopic substitution. |

| Molecular Weight | 281.27 g/mol [6] | 286.3 g/mol [4] | Direct mass increase from five deuterium atoms. |

| Melting Point | 223–229 °C | Expected to be slightly different | Deuteration can alter crystal lattice packing and intermolecular forces, potentially increasing or decreasing the melting point slightly.[7] |

| Acidity (pKa) | pKa₁ ≈ 2.9 (amide proton)pKa₂ ≈ 10.4 (imine nitrogen) | Expected to be slightly altered | The stronger C-D bond can induce subtle electronic changes. More significantly, if measured in D₂O, pKa values can shift by ~0.5 units due to solvent effects.[3][8] |

| Lipophilicity (LogP) | ~2.25 | Expected to be slightly lower | Deuterium is less lipophilic than protium, leading to a small predicted decrease (approx. -0.006 per D atom).[3] |

| Water Solubility | 3.93 mg/L (25 °C) | Expected to be very similar | Minor changes in intermolecular forces may cause a small, often negligible, change in solubility. |

In-Depth Analysis of Isotope Effects on Key Properties

Acidity and Basicity (pKa)

The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn governs its absorption, distribution, and receptor binding. The substitution of hydrogen with deuterium can influence pKa through two primary mechanisms:

-

Intrinsic Isotope Effect: The zero-point energy of a C-D bond is lower than that of a C-H bond. This difference can subtly alter the electron-donating or withdrawing character of the bond, leading to a small change in the acidity or basicity of a nearby functional group.[9] For deuteration on an aromatic ring, as in this compound, this intrinsic effect on the distal amide or imine groups is expected to be minimal but not necessarily zero.

-

Solvent Isotope Effect: If pKa is measured in heavy water (D₂O), a significant shift is observed. D₂O is a weaker acid and a weaker base than H₂O. Consequently, acids are generally weaker in D₂O (higher pKa), and bases can also show shifts.[10] This is a critical consideration for any experimental design.

Lipophilicity (LogP)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is fundamental to a drug's ability to cross biological membranes. Deuterium is known to have a smaller molar volume and is slightly less polarizable than protium.[3] This leads to weaker van der Waals interactions. As a result, deuterated compounds are generally observed to be slightly less lipophilic than their protium counterparts.[3] While the change per deuterium atom is small, a heavily deuterated molecule could exhibit a noticeable decrease in LogP, potentially impacting its pharmacokinetic profile.

Spectroscopic & Analytical Characterization

The most direct and unambiguous confirmation of deuteration is achieved through spectroscopic analysis.

-

Mass Spectrometry (MS): This is the most straightforward technique. The molecular ion peak ([M]+ or [M+H]+) for this compound will be observed at m/z values approximately 5 units higher than that of unlabeled nitrazepam. This mass shift is the basis for its use as an internal standard, allowing for precise quantification by correcting for sample loss or ionization variability.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the phenyl ring protons will be absent or significantly diminished, providing definitive proof of the location of isotopic labeling.

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment.

-

¹³C NMR: The substitution of H with D can cause small upfield shifts (typically 0.1-0.5 ppm) for the directly attached carbon and slightly smaller shifts for adjacent carbons. This is known as the deuterium isotope effect on ¹³C chemical shifts.

-

-

Infrared (IR) Spectroscopy: The vibrational frequency of a bond is dependent on the masses of the connected atoms. The C-D bond vibrates at a lower frequency than the C-H bond. Therefore, in the IR spectrum of this compound, the C-H stretching vibrations of the aromatic ring (typically ~3000-3100 cm⁻¹) will be replaced by C-D stretching vibrations at a significantly lower wavenumber (approx. 2200-2300 cm⁻¹).

Experimental Protocols & Workflows

Trustworthy characterization relies on robust and validated experimental protocols. The following sections detail standard methodologies for determining key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[11]

Protocol:

-

Preparation: Add an excess amount of the test compound (e.g., deuterated nitrazepam) to a series of glass vials. Ensure enough solid is present to maintain a saturated solution with visible excess solid after equilibration.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the solid material.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical not to disturb the solid phase. Filtration through a 0.22 µm filter may be necessary to remove any suspended microparticles.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

-

Validation: To confirm equilibrium has been reached, the concentrations from samples taken at different time points (e.g., 24h and 48h) should agree within an acceptable margin of error.[11]

Caption: Workflow for the Shake-Flask Solubility Determination.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for pKa determination, relying on monitoring pH changes as a titrant is added to the sample solution.[13][14]

Protocol:

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low). Prepare the solution to a known concentration (e.g., 1 mM).[15]

-

Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

-

Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[15]

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

pKa Calculation: The pKa corresponds to the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point). This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.[16]

Caption: Workflow for Potentiometric Titration pKa Determination.

Conclusion

The substitution of hydrogen with deuterium in the nitrazepam scaffold, specifically in this compound, introduces subtle but significant changes to its physicochemical properties. While macroscopic properties like appearance and solubility remain largely unchanged, the molecular weight is predictably increased, a fact that is fundamental to its use as an analytical standard. More nuanced effects are observed in its spectroscopic signatures (MS, NMR, IR), which serve as definitive proof of isotopic incorporation. The slight alterations to lipophilicity and acidity, driven by fundamental principles of isotope effects, are critical considerations during the early stages of drug design and development. The experimental protocols detailed herein provide a validated, trustworthy framework for the empirical characterization of these properties, ensuring scientific integrity and enabling researchers to fully harness the potential of deuterated pharmaceuticals.

References

-

Veeprho. (n.d.). This compound | CAS 136765-45-2. Retrieved from [Link][4]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link][3]

-

Liu, C., et al. (2024). Impact of H/D isotopic effects on the physical properties of materials. RSC Publishing. Retrieved from [Link]

-

Scribd. (n.d.). Nitrazepam Synthesis Methods. Retrieved from [Link]

-

PubMed. (2023). Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

-

Medicover Hospitals. (n.d.). Nitrazepam Tablet: Uses, Side Effects, and Dosage Info. Retrieved from [Link][2]

-

Liu, M., & Gao, J. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules. Retrieved from [Link][10]

-

PubMed. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules. Retrieved from [Link][8]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Defense Technical Information Center. (1985). Deuterated Polymers: Chemical and Physical Properties and Future Prospects. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

-

ResearchGate. (2014). Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][13]

-

National Center for Biotechnology Information. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Retrieved from [Link][9]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link][15]

-

National Center for Biotechnology Information. (2021). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. Retrieved from [Link][7]

-

ResearchGate. (n.d.). 2D chemical structure of nitrazepam with the canonical numbering. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link][12]

-

Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved from [Link]

-

Pharmaguideline. (n.d.). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Theoretical study of deuterium isotope effects on acid–base equilibria. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Retrieved from [Link][11]

-

National Institute of Standards and Technology. (n.d.). Nitrazepam. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link][14]

-

ResearchGate. (n.d.). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Deuterium kinetic isotope effects. Retrieved from [Link]

-

Bloomsburg University of Pennsylvania. (n.d.). The pKa of an Indicator UV Absorption Spectrophotometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Heavy water. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link][16]

-

ResearchGate. (2017). Can we use a deuterium drug as internal standard for pesticides mixture?. Retrieved from [Link]

-

MDPI. (n.d.). Multiple Intramolecular Hydrogen Bonding in Large Biomolecules. Retrieved from [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis. Retrieved from [Link]

Sources

- 1. Nitrazepam | C15H11N3O3 | CID 4506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrazepam Tablet: Uses, Side Effects, and Dosage Info [medicoverhospitals.in]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Nitrazepam - Wikipedia [en.wikipedia.org]

- 7. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. scispace.com [scispace.com]

The Unseen Anchor: A Technical Guide to the Mechanism of Action of Nitrazepam-D5 as an Internal Standard in Bioanalysis

For the dedicated researcher, the meticulous scientist, and the forward-thinking drug development professional, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the integrity of our results hinges on the ability to navigate the inherent variabilities of complex biological matrices and instrumental performance. This is where the role of a robust internal standard becomes not just beneficial, but absolutely critical.

This in-depth technical guide delves into the core principles and practical applications of Nitrazepam-D5, a deuterated analog of the benzodiazepine Nitrazepam, as a gold-standard internal standard. We will move beyond a superficial overview to explore the nuanced physicochemical behaviors that make it an indispensable tool for achieving analytical excellence. Here, we will dissect the causality behind experimental choices, providing you with the foundational knowledge to not only apply these methods but to innovate upon them.

The Cornerstone of Quantitative Bioanalysis: The Ideal Internal Standard

Before we dissect the specifics of this compound, let us first establish the fundamental principles that govern the use of an internal standard in LC-MS/MS. An internal standard (IS) is a compound of known concentration that is added to every sample, calibrator, and quality control (QC) sample in an analytical run. Its primary function is to compensate for variations that can occur at any stage of the analytical process, from sample preparation to final detection.

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest (in this case, Nitrazepam).[1][2] This near-identical behavior ensures that the IS and the analyte experience similar fates throughout the analytical workflow, including:

-

Extraction Recovery: Losses during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will affect both the analyte and the IS to a similar degree.

-

Matrix Effects: Co-eluting endogenous components in the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's source. A co-eluting SIL-IS will experience a comparable matrix effect.

-

Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response will be mirrored by both the analyte and the IS.

By measuring the ratio of the analyte's response to the internal standard's response, we can effectively normalize for these variations, leading to significantly improved accuracy and precision in our quantitative results.

Nitrazepam and this compound: A Tale of Two Molecules

To understand the mechanism of action of this compound as an internal standard, we must first examine the structures of both molecules.

Figure 1: Chemical Structures of Nitrazepam and this compound.

As depicted in Figure 1, this compound is structurally identical to Nitrazepam, with the exception of the five hydrogen atoms on the phenyl ring, which have been replaced by deuterium atoms.[3][4] This seemingly minor substitution is the key to its efficacy as an internal standard. The mass difference of five daltons allows the mass spectrometer to differentiate between the two compounds, while their near-identical chemical and physical properties ensure they behave in a highly correlated manner throughout the analytical process.

The Analytical Workflow: A Step-by-Step Guide

The successful implementation of this compound as an internal standard requires a meticulously planned and executed analytical workflow. The following diagram outlines the key stages, from sample receipt to data analysis.

Figure 2: Bioanalytical Workflow for Nitrazepam Quantification.

Experimental Protocols

1. Preparation of Stock and Working Solutions

The accuracy of the entire assay is founded upon the correct preparation of stock and working solutions.

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Nitrazepam and this compound reference standards into separate 10 mL volumetric flasks.

-

Dissolve the standards in a suitable organic solvent, such as methanol or acetonitrile, and bring to volume.[5][6]

-

Store stock solutions at -20°C or lower in amber vials to prevent photodegradation.

-

-

Working Solutions:

-

Prepare a series of working solutions for calibration standards by serially diluting the Nitrazepam stock solution with the appropriate solvent (e.g., 50:50 methanol:water).

-

Prepare a working solution of this compound at a concentration that will yield a robust signal in the mass spectrometer when added to the samples (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

-

2. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.[7][8][9]

-

Sample Pre-treatment: To 500 µL of plasma sample, add 50 µL of the this compound working solution. Vortex briefly.

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

3. LC-MS/MS Analysis

The heart of the assay lies in the chromatographic separation and mass spectrometric detection of Nitrazepam and this compound.

| Parameter | Recommended Condition |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

The Core of Detection: Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalytical quantification. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Figure 3: Principle of Multiple Reaction Monitoring (MRM) for Nitrazepam and this compound.

The selection of MRM transitions is a critical step in method development. The precursor ion is typically the most abundant and stable ion of the molecule. The product ions are chosen based on their intensity and specificity, arising from characteristic fragmentation pathways of the molecule. For benzodiazepines like Nitrazepam, common fragmentation involves the cleavage of the diazepine ring.[10]

Table of Quantitative Data: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Nitrazepam | 282.1 | 236.1 | 50 | 25 |

| 282.1 | 254.1 | 50 | 20 | |

| This compound | 287.1 | 241.1 | 50 | 25 |

| 287.1 | 259.1 | 50 | 20 |

Note: The second transition for each compound serves as a qualifier ion to enhance the specificity of identification.

Trustworthiness Through Self-Validation

A robust bioanalytical method must be self-validating. This is achieved by adhering to the rigorous guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Calibration Curve: A demonstration of the relationship between the analyte concentration and the instrument response over a defined range.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

The use of this compound is integral to successfully validating these parameters. For instance, by comparing the response of the analyte in a neat solution to its response in an extracted blank matrix spiked post-extraction, the matrix effect can be accurately assessed. The consistent analyte/internal standard response ratio across different lots of biological matrix is a key indicator of a rugged and reliable method.

Conclusion: The Power of a Deuterated Ally

References

-

Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. Retrieved from [Link]

-

Kura Biotech. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Retrieved from [Link]

- Moore, C., Rana, S., & Coulter, C. (2007). Determination of benzodiazepines in oral fluid using LC-MS-MS. Journal of analytical toxicology, 31(9), 596–600.

- Coulter, C., & Moore, C. (2007). Determination of Benzodiazepines in Oral Fluid Using LC-MS-MS. Journal of Analytical Toxicology, 31(9), 596-600.

- Gauvin, D., et al. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC North America, 33(2), 8-15.

- Zhang, Y., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Drug Metabolism, 24(3), 223-237.

- Waters Corporation. (2017). A Simplified Mixed-Mode Sample Preparation Strategy for the LC-MS/MS Analysis of Benzodiazepines and Z-Drugs for Forensic Toxicology.

- Papadoyannis, I. N., et al. (2005). Quantitative determination of diazepam, nitrazepam and flunitrazepam in tablets using thin-layer chromatography-densitometry technique. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 563-570.

-

Japanese Pharmacopoeia. (n.d.). Nitrazepam. Retrieved from [Link]

- Upadhyay, K. (2012). Determination of Nitrazepam in its pure form, formulations and in biological samples. Recent Research in Science and Technology, 4(8), 89-91.

-

Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]

- A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. (2019). Journal of Forensic Science & Criminology, 7(4).

- Cannaert, A., et al. (2022). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples.

-

Fisher Scientific. (n.d.). Optimisation of solid phase extraction for the analysis of benzodiazepines from plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). MRM transitions, cone voltage, collision energy and retention time for all the analytes and internal standards. Retrieved from [Link]

-

Biotage. (n.d.). Extraction of Benzodiazepines from Whole Blood Using ISOLUTE® SLE+ Prior to GC/MS Analysis. Retrieved from [Link]

- Detection and quantitation of benzodiazepines in less than 3 min using PESI-MS and isotope dilution approach. (n.d.).

-

SCIEX. (n.d.). A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics. Retrieved from [Link]

-

MassBank. (2015). Nitrazepam; LC-ESI-QFT; MS2; CE: 150; R=35000; [M-H]-. Retrieved from [Link]

- Ho, P. C., Triggs, E. J., Heazlewood, V., & Bourne, D. W. (1983). Determination of nitrazepam and temazepam in plasma by high-performance liquid chromatography. Therapeutic drug monitoring, 5(3), 303–307.

-

ResearchGate. (n.d.). Extracted ion chromatograms and mass spectra of nitrazepam, FNP, desmethyI-FNP, and 3-OH-FNP extracted from urine. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparation of nitrazepam.

-

ResearchGate. (n.d.). Spectrophotometric Determination Of Nitrazepam And Dapson Using Vanillin Reagent in Pharmaceutical Preparations. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

ITSP Solutions, Inc. (n.d.). Determination of Benzodiazepines and Their Metabolites in Human Blood Using Automated ITSP Solid Phase Extraction and Liquid Chr. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NYC Office of Chief Medical Examiner. (n.d.). BENZODIAZEPINES by SOLID PHASE EXTRACTION and GC/MS. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

- Chapter 16 – Bioanalytical method validation and bioanalysis in regul

- A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. (2019). Journal of Forensic Science & Criminology, 7(4).

- Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. (2016). Journal of Analytical Toxicology, 40(6), 441-448.

Sources

- 1. waters.com [waters.com]

- 2. kurabiotech.com [kurabiotech.com]

- 3. selekt.biotage.com [selekt.biotage.com]

- 4. caymanchem.com [caymanchem.com]

- 5. updatepublishing.com [updatepublishing.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. nyc.gov [nyc.gov]

- 10. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

A Technical Guide to High-Purity Nitrazepam-D5 for Analytical Applications

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who utilize high-purity Nitrazepam-D5 as an internal standard in analytical testing. This guide provides a comprehensive overview of the critical quality attributes of this compound, a comparative analysis of commercial suppliers, and practical, field-proven insights into its application, particularly in mass spectrometry-based methods.

The Foundational Role of Deuterated Internal Standards in Quantitative Analysis

In the landscape of bioanalytical, forensic, and pharmaceutical research, the accuracy and precision of quantitative analysis are paramount. The use of an internal standard (IS) is a fundamental practice to control for variability during sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Deuterated internal standards, such as this compound, are widely considered the gold standard for mass spectrometry applications.

This compound is a stable isotope-labeled version of Nitrazepam, a benzodiazepine derivative. In this compound, five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This substitution results in a molecule with a higher mass-to-charge ratio (m/z) that is easily distinguishable from the unlabeled analyte by a mass spectrometer, while its chemical and physical properties remain virtually identical. This near-perfect analogy ensures that this compound co-elutes with Nitrazepam during chromatographic separation and experiences similar ionization efficiency, effectively compensating for matrix effects and variations in sample recovery.

Caption: Workflow for Quantitative Analysis using this compound as an Internal Standard.

Critical Quality Attributes of High-Purity this compound

The reliability of analytical data is directly dependent on the quality of the reference standards used. For this compound, several key attributes must be considered when selecting a commercial supplier. These attributes are typically detailed in the Certificate of Analysis (CoA), a document that provides evidence of the material's quality and traceability.

Key Quality Attributes:

-

Chemical Purity: This is a measure of the percentage of the desired compound in the material. High chemical purity (typically ≥98%) is essential to prevent interference from impurities that could co-elute with the analyte or the internal standard, leading to inaccurate quantification. Purity is often determined by techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Flame Ionization Detection (GC-FID).

-

Isotopic Purity (Isotopic Enrichment): This refers to the percentage of the deuterated molecule that contains the specified number of deuterium atoms (in this case, five). High isotopic enrichment is crucial to minimize the contribution of the internal standard to the analyte's signal, a phenomenon known as "crosstalk." The isotopic purity is typically determined by mass spectrometry.

-

Identity Confirmation: The structural identity of the compound must be unequivocally confirmed. This is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and sometimes Fourier-Transform Infrared (FTIR) spectroscopy.

-

Certified Concentration (for solutions): For standards supplied as solutions, the concentration must be accurately determined and certified. This is often performed using gravimetric preparation and verified by a validated analytical method.

-

Traceability and Certification: For regulated environments, it is crucial that the reference material is traceable to national or international standards. Suppliers that are accredited to ISO 17034 and operate their testing laboratories under ISO/IEC 17025 provide the highest level of quality assurance.[1][2][3][4][5]

Comparative Analysis of Commercial Suppliers

Several reputable suppliers offer high-purity this compound for research and analytical purposes. The following table provides a comparative overview of some of the key players in the market.

| Supplier | Product Name | Purity Specification | Formulation | Quality Standards |

| Cayman Chemical | This compound | ≥98% | Neat Solid or 1 mg/ml in Acetonitrile | ISO/IEC 17025 & ISO 17034 accredited |

| LGC Standards | This compound | Not explicitly stated on product page | Neat Solid | Many products are produced under ISO 17034 and tested under ISO/IEC 17025 |

| Sigma-Aldrich (Cerilliant) | This compound solution | Certified Reference Material | 100 µg/mL in acetonitrile | Manufactured and tested under ISO 17034 and ISO/IEC 17025 |

| Toronto Research Chemicals (TRC) | This compound | Not explicitly stated on product page | Neat Solid | Products are delivered with a full analytical data package |

| Veeprho | This compound | >95% | Neat Solid | Provides a Certificate of Analysis |

| Chemtos | Nitrazepam labeled d5 | High purity | Neat Solid | Comes with a comprehensive Certificate of Analysis |

| Aquigen Bio Sciences | This compound | High-quality reference standard | Neat Solid | Supplied with comprehensive characterization data |

Note: The level of detail and the availability of a comprehensive Certificate of Analysis online can vary between suppliers. It is always recommended to request a copy of the CoA for the specific lot you intend to purchase.

Experimental Protocol: Verification of a New this compound Standard

Upon receiving a new lot of this compound, it is good laboratory practice to perform an in-house verification to ensure its identity and purity before use in critical assays.

Objective: To verify the identity and assess the purity of a newly acquired this compound reference standard.

Materials:

-

This compound reference standard (as received)

-

Unlabeled Nitrazepam reference standard

-

HPLC-grade methanol and water

-

Formic acid (or other appropriate mobile phase modifier)

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Accurately weigh a small amount of the this compound standard and dissolve it in a known volume of methanol to prepare a stock solution of approximately 1 mg/mL.

-

Prepare a similar stock solution of the unlabeled Nitrazepam standard.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions from the stock solutions to create working solutions at concentrations suitable for LC-MS/MS analysis (e.g., 1 µg/mL).

-

-

LC-MS/MS Analysis:

-

Inject the unlabeled Nitrazepam working solution and optimize the mass spectrometer parameters to detect the precursor and product ions of Nitrazepam.

-

Inject the this compound working solution and confirm the detection of the expected precursor and product ions, which should be 5 Daltons higher than the unlabeled compound.

-

Inject a mixture of the unlabeled and deuterated standards to confirm chromatographic co-elution.

-

-

Purity Assessment:

-

Analyze the this compound working solution using a full scan or a sensitive precursor ion scan on the mass spectrometer to look for any significant impurities.

-

The chemical purity can be further assessed by HPLC-UV, where the peak area of the main component should be compared to the total area of all peaks.

-

Caption: Workflow for the in-house verification of a new this compound standard.

Conclusion: Selecting the Right Supplier for Your Needs

The selection of a commercial supplier for high-purity this compound should be a carefully considered decision based on the specific requirements of your laboratory and the intended application. For research and development purposes, a supplier providing a well-characterized standard with a detailed Certificate of Analysis may be sufficient. However, for regulated environments such as clinical diagnostics or forensic toxicology, it is imperative to source Certified Reference Materials (CRMs) from suppliers accredited to ISO 17034 and ISO/IEC 17025. This ensures the highest level of accuracy, traceability, and confidence in your analytical results. By understanding the critical quality attributes of this compound and implementing a robust verification process, researchers can ensure the integrity and reliability of their quantitative data.

References

-

Veeprho. (n.d.). This compound | CAS 136765-45-2. Retrieved from [Link]

-

Chemtos. (n.d.). Nitrazepam labeled d5. Retrieved from [Link]

Sources

A Technical Guide to the Mass Spectral Fragmentation of Nitrazepam-D5

This guide provides an in-depth analysis of the mass spectral fragmentation behavior of Nitrazepam-D5, the deuterated stable isotope-labeled internal standard (SIL-IS) for Nitrazepam. A foundational understanding of these fragmentation pathways is critical for researchers, analytical scientists, and drug development professionals engaged in the quantitative bioanalysis of Nitrazepam using mass spectrometry. We will explore the causal mechanisms behind the fragmentation of both unlabeled and deuterated Nitrazepam, present a validated experimental workflow, and provide the technical basis for robust analytical method development.

The Rationale for Deuterated Internal Standards in Quantitative Mass Spectrometry

In quantitative analytical methods, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS), achieving precision and accuracy is paramount. Deuterated internal standards are the gold standard for this purpose.[1] A SIL-IS like this compound is chemically identical to the analyte (Nitrazepam) but has a higher mass due to the substitution of hydrogen atoms with deuterium.[1][2]

Why is this advantageous?

-

Co-elution: The SIL-IS co-elutes with the target analyte, experiencing the exact same chromatographic conditions.[3]

-

Correction for Matrix Effects: It experiences identical ionization suppression or enhancement in the mass spectrometer source, allowing for reliable correction.[3]

-

Compensation for Variability: The SIL-IS accounts for sample loss during extraction, derivatization, and injection, as it behaves identically to the analyte throughout the entire sample preparation workflow.[2]

This compound is specifically designed with five deuterium atoms on the C5-phenyl ring, a chemically stable position that prevents H/D back-exchange under typical analytical conditions, thus ensuring the integrity of the mass shift.[4]

Molecular Structure and Isotopic Labeling

The key to understanding the fragmentation of this compound lies in comparing its structure to the parent compound.

-

Nitrazepam: 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one

-

This compound: 1,3-dihydro-7-nitro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one[4]

The five deuterium atoms are located on the phenyl ring attached to the C5 position of the benzodiazepine core. This strategic placement ensures that any fragment ion containing this phenyl ring will exhibit a mass shift of +5 Da compared to the corresponding fragment from unlabeled Nitrazepam.

Mass Spectral Fragmentation of Unlabeled Nitrazepam

Under Electron Ionization (EI) or Electrospray Ionization (ESI) in positive mode, Nitrazepam undergoes a series of characteristic fragmentation reactions. The molecular ion ([M]•+ or [M+H]+) is observed at m/z 281. The fragmentation is primarily driven by the inherent instability of the seven-membered diazepine ring and the presence of the nitro group.

Based on typical benzodiazepine fragmentation patterns and spectral data, the primary pathways include:[5][6][7]

-

Loss of a Nitro Radical (•NO₂): The molecular ion can lose the nitro group, leading to a significant fragment at m/z 235 .

-

Ring Contraction and Loss of CO: A common pathway for 1,4-benzodiazepin-2-ones involves the loss of carbon monoxide (CO) from the diazepine ring. This results in a stable five-membered ring structure. For Nitrazepam, this pathway yields a fragment at m/z 253 ([M-CO]•+).[6]

-

Sequential Loss of H• and HCN: Following the initial loss of the nitro group, the fragment at m/z 235 can undergo further fragmentation, including the loss of a hydrogen radical and hydrogen cyanide.

The following diagram illustrates the proposed primary fragmentation pathway for unlabeled Nitrazepam.

Caption: Proposed EI fragmentation pathway for unlabeled Nitrazepam.

Mass Spectral Fragmentation of this compound

The fragmentation of this compound mirrors that of the unlabeled compound, with the predictable +5 Da mass shift for any fragment retaining the deuterated phenyl ring. The molecular ion is observed at m/z 286 .

-

Loss of a Nitro Radical (•NO₂): The loss of the nitro group from the D5-labeled molecular ion results in a fragment at m/z 240 (235 + 5).

-

Ring Contraction and Loss of CO: The loss of carbon monoxide from the m/z 286 precursor yields a major fragment at m/z 258 (253 + 5).

-

Formation of the Deuterated Phenyl Cation: Cleavage that results in the formation of the phenyl cation now produces an ion at m/z 82 (77 + 5). This fragment is a definitive indicator of the deuterated ring.

This predictable shift is the cornerstone of its use in Multiple Reaction Monitoring (MRM) assays, where specific precursor-to-product ion transitions are monitored for quantification.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. youtube.com [youtube.com]

- 3. texilajournal.com [texilajournal.com]

- 4. caymanchem.com [caymanchem.com]

- 5. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitrazepam(146-22-5) MS [m.chemicalbook.com]

Introduction: The Role of Nitrazepam-D5 in Modern Analytics

An In-Depth Technical Guide to the Organic Solvent Solubility of Nitrazepam-D5

This compound is the deuterated analog of Nitrazepam, a benzodiazepine compound. Its primary application in scientific research is as an internal standard for the precise quantification of Nitrazepam in biological matrices and forensic samples.[1][2] The accuracy of analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is critically dependent on the precise preparation of stock solutions and calibration standards.[2] Consequently, a thorough understanding of this compound's solubility in various organic solvents is not merely a matter of procedural convenience but a fundamental prerequisite for generating reliable and reproducible data.

This guide provides a detailed examination of the solubility characteristics of this compound. Given that the substitution of hydrogen with deuterium results in a negligible change in the physicochemical properties that govern solubility, the well-documented solubility of Nitrazepam serves as a highly reliable proxy for its deuterated counterpart.[3][4] We will explore the theoretical underpinnings of its solubility based on molecular structure, present available qualitative and quantitative data, and provide a robust experimental protocol for determining solubility in novel solvent systems.

Section 1: A Molecular-Level Perspective on Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which refers to the intermolecular forces between the solute (this compound) and the solvent. The molecular structure of this compound contains distinct functional groups that govern its interactions:

-

Benzodiazepine Core: A seven-membered diazepine ring fused to a benzene ring. This core structure is largely non-polar.

-

Phenyl-d5 Group: A deuterated phenyl ring that is hydrophobic and contributes to solubility in non-polar solvents through van der Waals forces.

-

Nitro Group (-NO2): A highly polar group that can participate in dipole-dipole interactions, enhancing solubility in polar solvents.

-

Lactam Group: Contains both a carbonyl (C=O) group (a hydrogen bond acceptor) and an N-H group (a hydrogen bond donor), allowing for hydrogen bonding with protic solvents like alcohols.

This combination of polar and non-polar regions results in a molecule with moderate overall polarity, predicting its highest solubility in polar aprotic and polar protic organic solvents that can effectively solvate its various functional groups. Conversely, its solubility is expected to be poor in highly non-polar solvents like hexane and in water.[3][4]

Section 2: Solubility Profile of this compound

While extensive quantitative data for this compound is not widely published, a combination of vendor-supplied information and data from its non-deuterated analog provides a clear solubility profile.

One of the most definitive data points comes from commercially available solutions. This compound is offered as a 1 mg/mL solution in acetonitrile, confirming its solubility in this polar aprotic solvent.[5] Qualitative data for Nitrazepam, which can be reliably extrapolated to this compound, further broadens our understanding.

Table 1: Summary of this compound and Nitrazepam Solubility

| Solvent | Solvent Type | Reported Solubility | Reference |

| Acetonitrile | Polar Aprotic | Soluble (at least 1 mg/mL for D5) | [5] |

| Acetone | Polar Aprotic | Soluble | [3][4] |

| Chloroform | Non-polar | Soluble | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Soluble | [6] |

| Ethanol | Polar Protic | Slightly Soluble | [4][7][8] |

| Methanol | Polar Protic | Slightly Soluble | [4] |

| Ethyl Acetate | Polar Aprotic | Soluble | [3] |

| Acetic Acid (100%) | Polar Protic | Freely Soluble | [4] |

| Water | Polar Protic | Practically Insoluble / Very Low | [3][4][7][8][9] |

| Diethyl Ether | Non-polar | Very Slightly Soluble / Practically Insoluble | [3][4] |

| Benzene | Non-polar | Practically Insoluble | [3] |

| Hexane | Non-polar | Practically Insoluble | [3] |

Section 3: Recommended Solvents for Analytical Standard Preparation

The choice of solvent is critical and depends on the intended application, such as the analytical technique (GC vs. LC-MS) and desired storage stability.

-

Primary Recommendation (LC-MS): Acetonitrile. As a common mobile phase component in reversed-phase chromatography, it is highly compatible and minimizes solvent effects during injection. Its established ability to dissolve this compound at 1 mg/mL makes it an ideal choice for preparing high-concentration stock solutions.[5]

-

Alternative for High Concentration: Dimethyl Sulfoxide (DMSO). DMSO is an exceptionally strong polar aprotic solvent. While not ideal for direct injection in large volumes due to its high boiling point and potential for ion suppression in mass spectrometry, it is excellent for creating highly concentrated primary stocks that can then be diluted into a more compatible solvent.

-

Protic Solvents: Methanol and Ethanol. These are viable options, though the reported "slight" solubility suggests they may not be suitable for preparing stock solutions above ~1 mg/mL without empirical verification.[4] They are, however, useful for creating working standards from a stock solution prepared in a stronger solvent.

-

Solvents to Avoid for Aqueous/Reversed-Phase Systems: Chloroform, diethyl ether, benzene, and hexane should be avoided for preparing standards intended for LC-MS analysis due to their immiscibility with aqueous mobile phases and potential to damage chromatographic columns.

Section 4: Experimental Protocol for Solubility Determination

To ensure accuracy in research and development, it may be necessary to determine the solubility of this compound in a specific solvent system. The isothermal shake-flask method is a reliable and widely accepted technique.

Causality in Protocol Design

This protocol is designed as a self-validating system. The inclusion of an extended equilibration period (24-48 hours) with continuous agitation ensures that the solution reaches a true thermodynamic equilibrium. Verifying the presence of undissolved solid material before analysis is a critical control step to confirm that the supernatant is indeed saturated. Quantification using a validated, stability-indicating HPLC method ensures that the measured concentration is accurate and not an artifact of degradation.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure saturation is achieved and maintained.

-

Solvent Addition: Accurately dispense a known volume of the test solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). Equilibrate for at least 24 hours, with 48 hours being preferable to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for 2-4 hours to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid material, it is highly recommended to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Dilution: Immediately dilute the extracted aliquot with a known volume of a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the quantification method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, against a set of known calibration standards to determine the concentration in the saturated solution.

-

Calculation: Calculate the solubility (e.g., in mg/mL) by multiplying the measured concentration by the dilution factor.

Caption: Workflow for isothermal shake-flask solubility determination.

Conclusion

This compound exhibits solubility characteristics typical of a moderately polar molecule, with good solubility in polar aprotic solvents like acetonitrile and acetone, and limited solubility in non-polar solvents and water. For the preparation of analytical standards for LC-MS applications, acetonitrile is the solvent of choice due to its proven efficacy and compatibility with common chromatographic systems. When the solubility in a specific or novel solvent system is required, the provided isothermal shake-flask protocol offers a robust and reliable method for empirical determination. This knowledge is fundamental for any researcher aiming to achieve precision and accuracy in the quantification of Nitrazepam.

References

- KM Pharma Solution Private Limited. (n.d.). MSDS - this compound.

- Cayman Chemical. (2025). Safety Data Sheet - this compound.

- Cayman Chemical. (2022). Safety Data Sheet - this compound (CRM).

- Cayman Chemical. (n.d.). This compound (CAS Number: 136765-45-2).

- Cayman Chemical. (n.d.). This compound (exempt preparation) (CAS Number: 136765-45-2).

- Veeprho. (n.d.). This compound | CAS 136765-45-2.

- Solubility of Things. (n.d.). Nitrazepam.

- Solubility of Things. (n.d.). Nitrazepam.

- Merck Index. (n.d.). Nitrazepam. In The Merck Index Online. Royal Society of Chemistry.

- LGC Standards. (2023). SAFETY DATA SHEET - TRC-N490142-10MG - this compound.

- Aquigen Bio Sciences. (n.d.). This compound | CAS No: 136765-45-2.

- Japanese Pharmacopoeia. (n.d.). Nitrazepam / Official Monographs for Part I.

- Cheméo. (n.d.). Chemical Properties of Nitrazepam (CAS 146-22-5).

- ChemicalBook. (n.d.). Nitrazepam CAS#: 146-22-5.

- ChemBK. (n.d.). nitrazepam methanol solution.

- ChemBK. (n.d.). Nitrazepam.

- LGC Standards. (n.d.). This compound 0.1 mg/ml in Acetonitrile.

Sources